molecular formula C12H10N2 B1629195 N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE CAS No. 53663-33-5

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE

Cat. No.: B1629195
CAS No.: 53663-33-5
M. Wt: 182.22 g/mol
InChI Key: VZXUCJNHMKLQRW-UHFFFAOYSA-N
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Description

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group attached to an acetonitrile moiety

Scientific Research Applications

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE can be synthesized through several methods. One common approach involves the reaction of naphthalene with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-NAPHTHYL)-N-CYANOMETHYLAMINE is unique due to its specific combination of an amino group and a nitrile group attached to a naphthalene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(naphthalen-1-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUCJNHMKLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617213
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-33-5
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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